

# Application Note: High-Yield Synthesis of 3-Alkynyl-5-Methoxy-1H-Indazoles

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## Compound of Interest

Compound Name: 3-Iodo-5-methoxy-1H-indazole

CAS No.: 290367-99-6

Cat. No.: B1602220

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## Abstract & Strategic Overview

The 3-alkynyl-1H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for potent kinase inhibitors such as Axitinib (VEGFR inhibitor) and Linifanib. Functionalization at the C3 position of the indazole ring is synthetically challenging due to the competing acidity of the N1 proton (

) and the electron-rich nature of the fused ring system.

This application note details a robust, scalable protocol for the synthesis of 3-alkynyl-5-methoxy-1H-indazoles. Unlike direct coupling approaches that often suffer from catalyst poisoning or low regioselectivity, this protocol utilizes a "Protect-Activate-Couple" strategy. We employ regioselective C3-iodination followed by N1-tetrahydropyranyl (THP) protection to enable a high-efficiency Sonogashira cross-coupling.

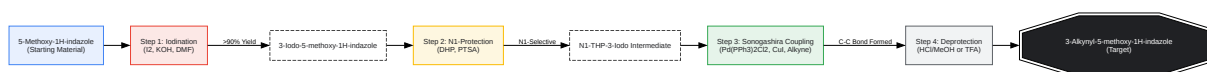
## Key Advantages of This Protocol

- Regiocontrol: Exclusive C3 functionalization avoids C-H activation byproducts.

- Catalyst Longevity: N1-protection prevents the formation of inactive Pd-indazole complexes.
- Scalability: Uses inexpensive reagents ( , KOH, DHP) suitable for gram-to-multigram scale.

## Total Synthesis Workflow (Visualized)

The following diagram outlines the critical path from the commercially available 5-methoxy-1H-indazole to the final target.



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Figure 1: Step-wise synthetic workflow for C3-functionalized indazoles.

## Experimental Protocols

### Phase 1: Regioselective C3-Iodination

Objective: Install a reactive handle at C3 without affecting the benzene ring. Iodine is selected over bromine due to its superior reactivity in the subsequent Sonogashira coupling.

- Mechanism: Electrophilic aromatic substitution. The base (KOH) deprotonates N1, increasing electron density at C3, facilitating attack on the iodine electrophile.

Reagents Table:

| Reagent               | Equiv. | Role      |
|-----------------------|--------|-----------|
| 5-Methoxy-1H-indazole | 1.0    | Substrate |

| Iodine (

) | 1.2 | Electrophile | | KOH (pellets) | 2.5 | Base | | DMF (N,N-Dimethylformamide) | Solvent | 0.5 M conc. |

Procedure:

- Dissolve 5-methoxy-1H-indazole (1.0 equiv) in DMF (0.5 M) in a round-bottom flask.
- Add KOH pellets (2.5 equiv) and stir at room temperature (RT) for 15 minutes.
- Add solid Iodine ( , 1.2 equiv) portion-wise over 10 minutes. Caution: Exothermic.
- Stir at RT for 1-2 hours. Monitor by TLC (EtOAc/Hexane 1:2).
- Quench: Pour the mixture into ice-water containing 10% sodium thiosulfate ( ) to neutralize excess iodine (yellow color disappears).
- Isolation: Filter the resulting precipitate. Wash with water and cold hexanes. Dry in a vacuum oven at 50°C.
  - Expected Yield: 85–95%<sup>[1]</sup>
  - Appearance: Off-white to pale yellow solid.

## Phase 2: N1-Protection (The THP Switch)

Objective: Mask the acidic N-H proton. Unprotected indazoles can deprotonate during cross-coupling, forming insoluble Pd-salts that arrest the catalytic cycle.

Reagents Table:

| Reagent                         | Equiv.     | Role                    |
|---------------------------------|------------|-------------------------|
| <b>3-Iodo-5-methoxyindazole</b> | <b>1.0</b> | <b>Substrate</b>        |
| 3,4-Dihydro-2H-pyran (DHP)      | 1.5        | Protecting Group Source |
| p-Toluenesulfonic acid (PTSA)   | 0.05       | Acid Catalyst           |

| DCM or THF | Solvent | 0.2 M conc. |

Procedure:

- Suspend the 3-iodo intermediate in anhydrous DCM or THF.
- Add PTSA monohydrate (5 mol%).
- Add DHP (1.5 equiv) dropwise via syringe.
- Stir at RT for 3–4 hours. The suspension should become a clear solution as the product forms.
- Workup: Dilute with DCM, wash with sat.

(aq), then brine. Dry over

.<sup>[2]</sup>

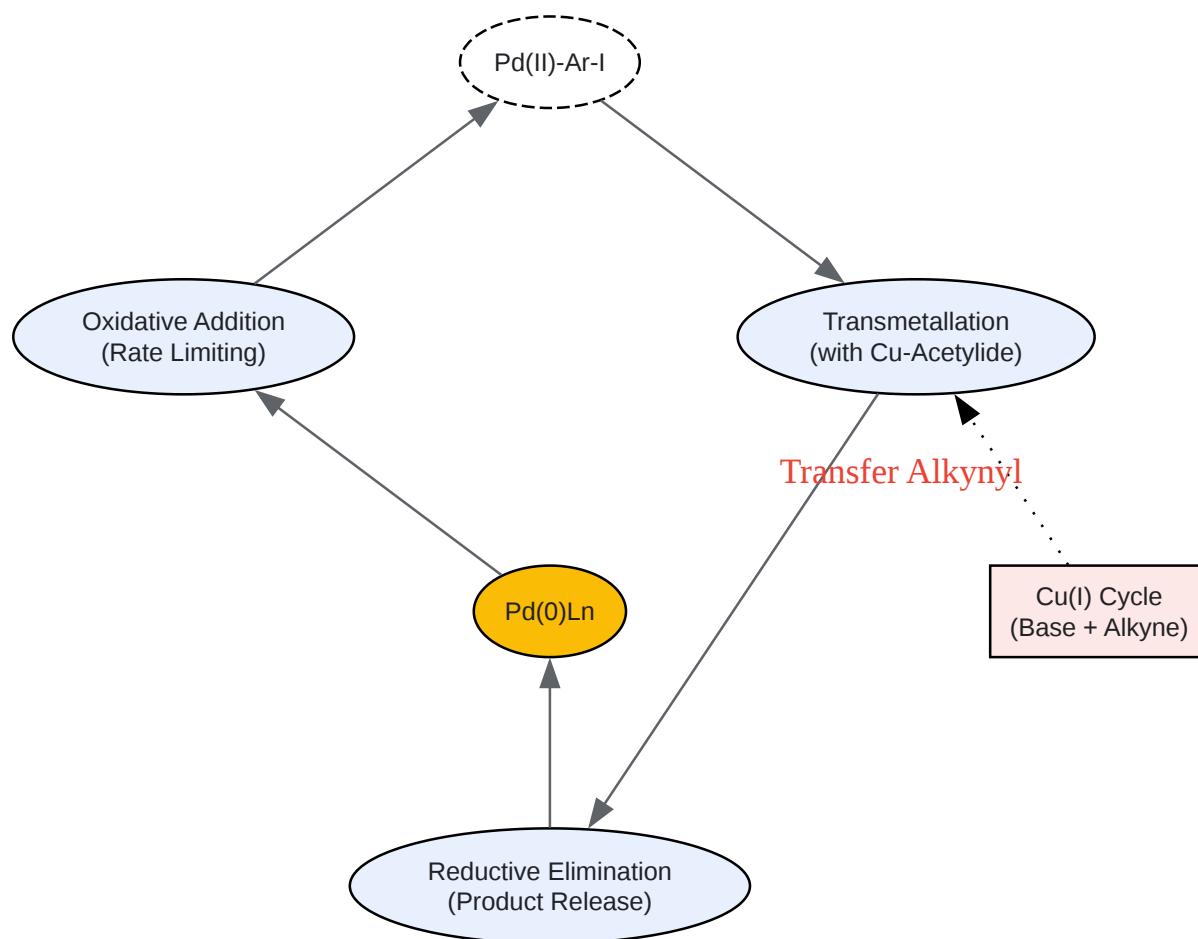
- Purification: Flash chromatography (SiO<sub>2</sub>, 5-10% EtOAc in Hexanes).
  - Note: You may observe N1 and N2 isomers. N1-THP is typically the major, thermodynamically stable isomer and moves slower on TLC than N2-THP. Both isomers are active in the coupling step, but N1 is preferred for stability.

## Phase 3: Sonogashira Cross-Coupling

Objective: Formation of the

bond.

Mechanism: The Pd(0)/Cu(I) synergistic cycle. The THP group ensures the Pd catalyst undergoes oxidative addition at the C-I bond rather than coordinating to the nitrogen.



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Figure 2: Simplified catalytic cycle. The N1-THP protection prevents sequestration of the Pd(II) species.

Reagents Table:

| Reagent                      | Equiv.     | Role             |
|------------------------------|------------|------------------|
| <b>N1-THP-3-Iodoindazole</b> | <b>1.0</b> | <b>Substrate</b> |
| Terminal Alkyne              | 1.2        | Coupling Partner |

|

| 0.05 | Catalyst (Pre-catalyst) | | CuI (Copper Iodide) | 0.03 | Co-catalyst | | Triethylamine ( ) | 3.0 | Base/Solvent mix | | THF or DMF | Solvent | Degassed |

Procedure:

- Degassing: In a sealable reaction vial, dissolve the protected indazole in THF/Et<sub>3</sub>N (4:1 ratio). Sparge with Argon for 10 minutes. Oxygen inhibits the reduction of Pd(II) to Pd(0) and promotes alkyne homocoupling (Glaser coupling).
- Add the terminal alkyne (1.2 equiv).
- Add (5 mol%) and CuI (3 mol%).
- Seal the vessel and heat to 60–70°C for 4–12 hours.
- Monitoring: Reaction is complete when the starting iodide is consumed (TLC).
- Workup: Filter through a pad of Celite to remove metal residues. Concentrate the filtrate.
- Purification: Column chromatography (Gradient: Hexanes 20% EtOAc/Hexanes).

## Phase 4: Deprotection

Objective: Removal of the THP group to restore the bioactive NH-indazole.

Procedure:

- Dissolve the coupled product in MeOH or EtOH.
- Add aqueous HCl (2M, 5 equiv) or PTSA (1 equiv).
- Heat to reflux for 1–2 hours.
- Neutralization: Cool to RT and neutralize with sat.

- Extraction: Extract with EtOAc (3x). Wash organic layer with brine, dry over

.<sup>[3]</sup>

- Final Isolation: Recrystallization (usually from EtOH/Water) or flash chromatography yields the pure 3-alkynyl-5-methoxy-1H-indazole.

## Troubleshooting & Optimization (The Scientist's Notebook)

| Issue                     | Probable Cause                    | Corrective Action   |
|---------------------------|-----------------------------------|---|
| Low Yield in Coupling     | Oxygen presence (Glaser coupling) | Ensure rigorous degassing (freeze-pump-thaw is best).                 |
| Starting Material Remains | Inactive Catalyst                 | Increase CuI loading to 5 mol%; ensure Alkyne is not volatile.        |
| Product is Black/Tar      | Pd precipitation                  | Use a phosphine ligand scavenger (e.g., QuadraPure™) during workup.   |
| Iodination at C7?         | Poor Regioselectivity             | Keep temperature strictly at RT; ensure C3 is not sterically blocked. |
| Incomplete Deprotection   | Acid too weak                     | Switch from PTSA/MeOH to TFA/DCM (1:1) at RT.                         |

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